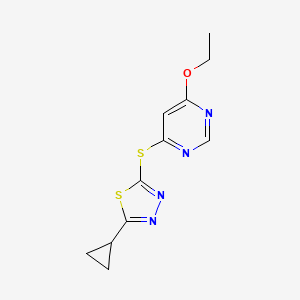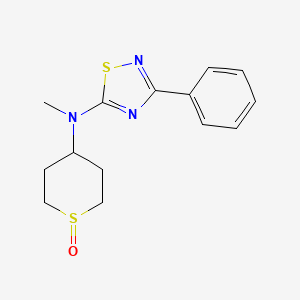![molecular formula C14H17N5OS B7662352 [1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea](/img/structure/B7662352.png)
[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea
Descripción general
Descripción
[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea, also known as TDPU, is a small molecule that has been widely studied for its potential therapeutic applications. TDPU is a urea derivative that contains a thiadiazole ring and a piperidine ring. It has been shown to possess a range of biological activities, including anticancer, antifungal, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Synthesis Techniques :
- Li and Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, including derivatives similar to your compound of interest. They utilized microwave irradiation for the synthesis, which offered better reaction time compared to conventional heating methods (Li & Chen, 2008).
Medical Applications :
- Li et al. (2019) discovered several 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds showed promising biological activity and low cellular toxicity (Li et al., 2019).
- Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety, demonstrating significant inhibition of human and murine soluble epoxide hydrolase, relevant in reducing inflammatory pain (Rose et al., 2010).
Agricultural Applications :
- Wang Yan-gang (2008) synthesized N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)ureas, showing plant-growth regulating activity. This indicates potential agricultural applications of similar compounds (Wang Yan-gang, 2008).
Horticultural Applications :
- Abad et al. (2004) studied phenyl-fluorinated analogues of thidiazuron (N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea) on kiwifruit growth. They found that certain fluorinated ureas significantly promoted fruit growth, suggesting potential use in horticulture (Abad et al., 2004).
Antimicrobial and Antifungal Properties :
- Ram et al. (2016) synthesized thiadiazole derivatives, including 1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles, showing significant antibacterial and antifungal activities (Ram et al., 2016).
Biochemical Studies :
- Feng et al. (2020) developed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents, highlighting the potential for these compounds in cancer treatment (Feng et al., 2020).
Herbicidal Properties :
- Lee and Ishizuka (1976) explored the selective herbicidal activities of thiadiazolyl urea derivatives, suggesting their potential application in weed control (Lee & Ishizuka, 1976).
Propiedades
IUPAC Name |
[1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c15-13(20)16-11-6-8-19(9-7-11)14-17-12(18-21-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H3,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFHYVMQFLXJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N)C2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[5-cyano-2-(trifluoromethyl)phenyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7662271.png)

![Ethyl 2-methyl-2-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7662301.png)
![2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7662313.png)
![(2-cyclopropylcyclopropyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662321.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(7-methyl-1H-indol-3-yl)ethanone](/img/structure/B7662322.png)
![2-Methyl-5-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7662335.png)
![N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]-2-phenylethene-1-sulfonamide](/img/structure/B7662338.png)

![7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662354.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B7662359.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B7662375.png)
![N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide](/img/structure/B7662386.png)
![7-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662394.png)
